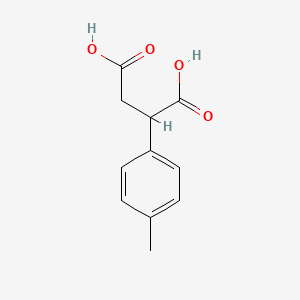

2-(4-methylphenyl)butanedioic Acid

Description

2-(4-Methylphenyl)butanedioic acid is a substituted dicarboxylic acid featuring a para-methylphenyl group attached to the second carbon of a butanedioic acid backbone. Structurally, it combines the hydrophobic aromatic moiety of 4-methylbenzene with the dual carboxylic acid functionality of succinic acid (butanedioic acid). For instance, succinic acid derivatives are known for roles in metabolic pathways and as intermediates in drug synthesis . Substitutions like the 4-methylphenyl group may modulate solubility, reactivity, and biological interactions compared to unmodified succinic acid.

Properties

IUPAC Name |

2-(4-methylphenyl)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-2-4-8(5-3-7)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFKHUSRYFHILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)butanedioic acid typically involves the reaction of 4-methylbenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate is then hydrolyzed and decarboxylated to yield the desired product . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of 2-(4-methylphenyl)butanedioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-(4-methylphenyl)butanedioic acid .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)butanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced compounds.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-methylphenyl)butanedioic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Key Observations :

- Backbone Length: The target compound’s butanedioic acid backbone (four carbons, two carboxylic acids) contrasts with monocarboxylic butanoic acid derivatives (e.g., 4-(4-methylphenyl)butanoic acid) and longer-chain analogs like pentanedioic acid amides .

- Substituent Polarity: The 4-methylphenyl group is hydrophobic, whereas 4-methoxyphenyl (electron-donating) and 4-aminophenyl (basic, hydrophilic) substituents alter solubility and electronic properties .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties*

Key Insights :

- Acidity : The electron-donating methyl group in 2-(4-methylphenyl)butanedioic acid may slightly raise the pKa of its carboxylic groups compared to unsubstituted succinic acid (pKa₁ ≈ 4.2, pKa₂ ≈ 5.6). In contrast, the electron-withdrawing methoxy group in ’s compound could lower pKa, increasing acidity.

- Solubility: The hydrophobic 4-methylphenyl group reduces water solubility compared to polar derivatives like 2-(4-aminophenyl)butanoic acid, which benefits from its basic amino group .

Biological Activity

2-(4-Methylphenyl)butanedioic acid, also known as 4-methylphenylsuccinic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The biological activity of 2-(4-methylphenyl)butanedioic acid is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. Specific pathways affected can vary based on the context in which the compound is applied, indicating a diverse range of potential therapeutic uses.

Biological Activity Overview

Research has indicated that 2-(4-methylphenyl)butanedioic acid exhibits several biological activities, including:

- Anticancer Properties : Studies suggest that compounds structurally related to 2-(4-methylphenyl)butanedioic acid may reduce cell viability in cancer cell lines, such as cervical and colon cancer cells. The half-maximal inhibitory concentration (IC50) values are critical for determining the efficacy of these compounds in inhibiting cancer cell proliferation .

- Anti-inflammatory Effects : The compound has shown promise in modulating immune responses, particularly in decreasing the release of pro-inflammatory cytokines like TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-methylphenyl)butanedioic acid, a comparison with similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)propanoic acid | C10H12O2 | Anti-inflammatory; lower potency than butanedioic acid |

| 2-(4-Methylphenyl)acetic acid | C10H12O2 | Moderate anticancer activity |

| 4-Methylbenzoic acid | C8H8O2 | Limited biological activity |

The unique combination of the butanedioic acid moiety with a 4-methylphenyl group imparts distinct chemical properties that enhance its biological activities compared to structurally similar compounds.

Case Studies

- Anticancer Activity : In a study evaluating several derivatives of butanedioic acids, it was found that those with a phenyl substituent significantly inhibited the growth of cancer cell lines. The study highlighted that derivatives similar to 2-(4-methylphenyl)butanedioic acid could lead to the development of new anticancer agents .

- Anti-inflammatory Response : Another study focused on the immunomodulatory effects of this compound demonstrated that it could effectively reduce cytokine release in stimulated PBMCs, indicating its potential as an anti-inflammatory agent. The results showed that at higher concentrations, it significantly inhibited cytokine production while maintaining low toxicity levels .

Research Findings

Recent studies have explored various aspects of the biological activity of 2-(4-methylphenyl)butanedioic acid:

- Cytotoxicity Testing : Cytotoxicity assays revealed that at concentrations ranging from 100 µg/mL to 500 µg/mL, the compound exhibited significant cytotoxic effects on various cancer cell lines while showing minimal toxicity to normal cells .

- Mechanistic Insights : Further investigation into its mechanism revealed that it may disrupt metabolic pathways critical for cancer cell survival, suggesting a dual role as both an anti-cancer and anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.